Ethyl 1-[1-cyanoethyl(methyl)sulfamoyl]imidazo[1,5-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 1-[1-cyanoethyl(methyl)sulfamoyl]imidazo[1,5-a]pyridine-3-carboxylate is a complex organic compound that belongs to the class of imidazo[1,5-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes an imidazo[1,5-a]pyridine core, a cyanoethyl group, and a sulfamoyl group, contributes to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[1-cyanoethyl(methyl)sulfamoyl]imidazo[1,5-a]pyridine-3-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common method involves the cyclocondensation of 2-pyridyl ketones with alkyl glyoxylates or aldehydes in the presence of a secondary nitrogen source, such as magnesium nitride (Mg3N2), to form the imidazo[1,5-a]pyridine core
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[1-cyanoethyl(methyl)sulfamoyl]imidazo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The cyanoethyl and sulfamoyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,5-a]pyridine derivatives.
Scientific Research Applications
Ethyl 1-[1-cyanoethyl(methyl)sulfamoyl]imidazo[1,5-a]pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, and anticancer agent.
Mechanism of Action
The mechanism of action of Ethyl 1-[1-cyanoethyl(methyl)sulfamoyl]imidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,5-a]pyridine core can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Ethyl 1-[1-cyanoethyl(methyl)sulfamoyl]imidazo[1,5-a]pyridine-3-carboxylate include other imidazo[1,5-a]pyridine derivatives, such as:
- Imidazo[1,5-a]pyrimidine derivatives
- Imidazo[1,5-a]quinoline derivatives
- Imidazo[1,5-a]pyridine-2-carboxylates
Uniqueness
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the cyanoethyl and sulfamoyl groups enhances its potential as a pharmacologically active compound, differentiating it from other imidazo[1,5-a]pyridine derivatives .
Properties
IUPAC Name |
ethyl 1-[1-cyanoethyl(methyl)sulfamoyl]imidazo[1,5-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-4-22-14(19)12-16-13(11-7-5-6-8-18(11)12)23(20,21)17(3)10(2)9-15/h5-8,10H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZBLSFXUWQHRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C2N1C=CC=C2)S(=O)(=O)N(C)C(C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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